Potassium 4-hydroxybenzoate

Übersicht

Beschreibung

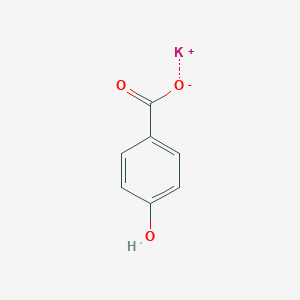

Potassium 4-hydroxybenzoate is a potassium salt of 4-hydroxybenzoic acid. It is an aromatic compound with a hydroxyl group attached to the benzene ring. This compound is widely used in various industries, including cosmetics, pharmaceuticals, and food preservation, due to its antimicrobial properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Potassium 4-hydroxybenzoate can be synthesized through the neutralization of 4-hydroxybenzoic acid with potassium hydroxide. The reaction typically involves dissolving 4-hydroxybenzoic acid in water or an alcohol solvent and then adding potassium hydroxide to the solution. The mixture is stirred until the reaction is complete, and the product is then isolated by filtration or evaporation.

Industrial Production Methods: Industrial production of this compound often involves the Kolbe-Schmitt reaction, where potassium phenoxide reacts with carbon dioxide under high pressure and temperature to form this compound .

Types of Reactions:

Oxidation: this compound can undergo oxidation to form 4-hydroxybenzoquinone.

Reduction: It can be reduced to form 4-hydroxybenzyl alcohol.

Substitution: The hydroxyl group can be substituted with other functional groups through various chemical reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like acyl chlorides or alkyl halides can be used for substitution reactions.

Major Products Formed:

Oxidation: 4-hydroxybenzoquinone

Reduction: 4-hydroxybenzyl alcohol

Substitution: Various substituted benzoates depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

Applications in Cosmetics

Preservative Functionality

Potassium paraben is widely utilized in cosmetic formulations, including creams, shampoos, and lotions. Its role as a preservative extends the shelf life of these products by inhibiting microbial spoilage. The compound is favored for its effectiveness at low concentrations and its relatively low toxicity compared to other preservatives .

Table 1: Common Cosmetic Products Containing Potassium 4-Hydroxybenzoate

| Product Type | Examples |

|---|---|

| Skin Care Products | Emulsions, Moisturizers |

| Hair Care Products | Shampoos, Conditioners |

| Makeup | Foundations, Mascaras |

Pharmaceutical Applications

In the pharmaceutical industry, this compound serves as a preservative in medicinal products. It ensures product safety by preventing microbial contamination. Studies have shown that it is effective in maintaining the stability of various formulations .

Case Study: Efficacy in Drug Formulations

A study assessing the hydrolysis of methylparaben (a related compound) demonstrated that potassium paraben exhibits similar metabolic pathways and effectiveness in drug applications. The hydrolysis process was analyzed using high-performance liquid chromatography (HPLC), confirming its rapid degradation and safety profile upon administration .

Food Preservation

This compound is also employed as a food preservative, particularly in products like salads, fish, and mayonnaise. Its ability to inhibit microbial growth helps maintain food safety and extends shelf life without compromising quality .

Table 2: Food Products Utilizing Potassium Paraben

| Food Type | Application |

|---|---|

| Condiments | Mayonnaise |

| Seafood | Fish Products |

| Prepared Salads | Salad Dressings |

Environmental Considerations

Recent studies have raised concerns regarding the environmental impact of parabens, including this compound. Although they are effective preservatives, their persistence in the environment necessitates careful consideration of their usage levels and potential alternatives .

Future Research Directions

Ongoing research focuses on enhancing the production methods for this compound through biotechnological approaches. For instance, metabolic engineering techniques are being explored to optimize microbial strains for more sustainable production processes using renewable substrates like glucose and glycerol .

Wirkmechanismus

The antimicrobial activity of potassium 4-hydroxybenzoate is primarily due to its ability to disrupt microbial cell membranes. The hydroxyl group interacts with the lipid bilayer of the cell membrane, leading to increased permeability and eventual cell lysis. This compound also inhibits the activity of certain enzymes involved in microbial metabolism .

Vergleich Mit ähnlichen Verbindungen

- 4-hydroxybenzoic acid

- Methyl 4-hydroxybenzoate

- Ethyl 4-hydroxybenzoate

- Propyl 4-hydroxybenzoate

Comparison: Potassium 4-hydroxybenzoate is unique due to its potassium salt form, which enhances its solubility in water compared to its parent compound, 4-hydroxybenzoic acid. This increased solubility makes it more effective as a preservative in aqueous solutions. Additionally, the potassium salt form is less volatile and more stable under various storage conditions .

Biologische Aktivität

Potassium 4-hydroxybenzoate, also known as potassium paraben, is a widely used preservative in cosmetics and food products. Its biological activity has garnered attention due to its potential effects on human health and its applications in various fields, including microbiology and pharmacology. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and data tables.

This compound is the potassium salt of 4-hydroxybenzoic acid. Its chemical structure allows it to act as an antimicrobial agent by inhibiting the growth of bacteria and fungi. The mechanism involves disruption of microbial cell membranes and interference with metabolic processes, particularly through its role in the inhibition of enzymes essential for microbial survival .

Chemical Structure

- Molecular Formula : C₇H₆KO₃

- Molecular Weight : 176.21 g/mol

- Solubility : Highly soluble in water (>100 g/L at 23°C)

Antimicrobial Properties

This compound exhibits significant antimicrobial activity against a variety of pathogens. Studies have shown that it effectively inhibits the growth of both Gram-positive and Gram-negative bacteria, as well as fungi. The following table summarizes the minimum inhibitory concentrations (MIC) of this compound against selected microorganisms:

| Microorganism | Minimum Inhibitory Concentration (MIC) mg/mL |

|---|---|

| Escherichia coli | 0.05 |

| Staphylococcus aureus | 0.02 |

| Candida albicans | 0.1 |

| Listeria monocytogenes | 0.03 |

Estrogenic Activity

Research has indicated that this compound possesses estrogenic activity, which may stimulate the growth of certain cancer cell lines, particularly breast cancer cells. In vitro studies have demonstrated that it can bind to estrogen receptors, potentially leading to cellular proliferation . This raises concerns regarding its safety in cosmetic applications, particularly for products intended for sensitive populations such as infants.

Case Study 1: Cosmetic Safety Assessment

A comprehensive safety assessment conducted by the US National Center for Biotechnology Information evaluated the effects of parabens, including this compound, on reproductive health. The study concluded that while low concentrations are generally considered safe, higher doses may lead to adverse effects such as reductions in anogenital distance in animal models .

Case Study 2: Antiviral Activity

In a recent study exploring the antiviral properties of various compounds, this compound was found to exhibit moderate antiviral activity against herpes simplex virus (HSV). The compound's mechanism appears to involve interference with viral replication processes .

Research Findings

Recent advancements in synthetic biology have enabled the production of this compound through engineered microbial pathways. For instance, Pseudomonas taiwanensis has been metabolically engineered to convert glucose into 4-hydroxybenzoate efficiently . This biotechnological approach not only enhances production efficiency but also opens avenues for sustainable manufacturing practices.

Analyse Chemischer Reaktionen

Chemical Transformations

Potassium 4-hydroxybenzoate undergoes various chemical transformations, including:

-

Hydroxylation Reactions : It can serve as a substrate for hydroxylation reactions catalyzed by specific enzymes, such as hydroxylases found in fungi and bacteria. For instance, studies have shown that enzymes like 4-hydroxybenzoate 3-hydroxylase can catalyze the hydroxylation of this compound, leading to the formation of derivatives that may have enhanced biological activities .

-

Decarboxylation : Under certain conditions, this compound can undergo decarboxylation, resulting in the formation of phenolic compounds that are useful in various industrial applications.

Enzymatic Reactions

Enzymatic reactions involving this compound play a crucial role in its metabolic pathways:

-

Microbial Metabolism : Various microorganisms can metabolize this compound through pathways that involve multiple enzymes. For example, certain fungi utilize it in the hydroxyquinol pathway, converting it into different aromatic compounds .

-

Biosynthetic Pathways : Enzymes such as tyrosine ammonia-lyase and feruloyl-CoA synthetase participate in the conversion of precursors into 4-hydroxybenzoate, illustrating its importance in biosynthesis .

Derivatization Reactions

This compound can also participate in derivatization reactions that enhance its detection and analysis:

-

Mass Spectrometry Applications : Derivatization with agents like Dansyl chloride allows for improved detection of this compound and its metabolites in biological samples. This technique is particularly useful in pharmacokinetic studies .

Data Tables

Eigenschaften

IUPAC Name |

potassium;4-hydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6O3.K/c8-6-3-1-5(2-4-6)7(9)10;/h1-4,8H,(H,9,10);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKGFIVSGQRBSOG-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)[O-])O.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5KO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

99-96-7 (Parent) | |

| Record name | Potassium paraben | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016782084 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID20168378 | |

| Record name | Potassium paraben | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20168378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16782-08-4 | |

| Record name | Potassium paraben | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016782084 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Potassium paraben | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20168378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Potassium 4-hydroxybenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.103 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | POTASSIUM PARABEN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UHZ6Y0A8VR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.